molecular formula C12H19NO B13276679 Benzyl(1-methoxybutan-2-yl)amine

Benzyl(1-methoxybutan-2-yl)amine

Cat. No.: B13276679
M. Wt: 193.28 g/mol
InChI Key: VPAFNAYCPSWYKZ-UHFFFAOYSA-N
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Description

Benzyl(1-methoxybutan-2-yl)amine is an organic compound with the molecular formula C12H19NO It is a benzylic amine derivative, characterized by the presence of a benzyl group attached to a secondary amine, which is further substituted with a methoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(1-methoxybutan-2-yl)amine typically involves the reaction of benzylamine with 1-methoxy-2-butanone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid. The process can be summarized as follows:

    Starting Materials: Benzylamine and 1-methoxy-2-butanone.

    Catalyst: A Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) in an inert solvent like dichloromethane or toluene.

    Procedure: The benzylamine is added to a solution of 1-methoxy-2-butanone in the presence of the catalyst. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl(1-methoxybutan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or methoxybutyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield imines or oximes.
  • Reduction may produce secondary or tertiary amines.
  • Substitution can result in various functionalized derivatives.

Scientific Research Applications

Benzyl(1-methoxybutan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-benzyl-1-methoxybutan-2-amine

InChI

InChI=1S/C12H19NO/c1-3-12(10-14-2)13-9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3

InChI Key

VPAFNAYCPSWYKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=CC=C1

Origin of Product

United States

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